molecular formula C13H17NO4 B4035734 N-(2,4-dimethoxyphenyl)oxolane-2-carboxamide

N-(2,4-dimethoxyphenyl)oxolane-2-carboxamide

Cat. No.: B4035734
M. Wt: 251.28 g/mol
InChI Key: LUOYTQHKFPCKMG-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)oxolane-2-carboxamide is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,4-dimethoxyphenyl)tetrahydro-2-furancarboxamide is 251.11575802 g/mol and the complexity rating of the compound is 284. The solubility of this chemical has been described as 33.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Synthesis and Applications :

    • Cyclopalladation of related furancarboxamide derivatives can lead to the formation of a five-membered palladaselenaheterocycle, which has potential applications in chemical synthesis and catalysis (Nonoyama & Nonoyama, 1989).
    • A study on furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, which are structurally similar to N-(2,4-dimethoxyphenyl)tetrahydro-2-furancarboxamide, highlights their potential as sustainable alternatives to polyphthalamides, with applications in high-performance materials (Jiang et al., 2015).
  • Pharmaceutical Research and Development :

    • Research on a compound structurally similar to N-(2,4-dimethoxyphenyl)tetrahydro-2-furancarboxamide, 2,5-bis(4-guanylphenyl)furan, has shown its potential as a minor groove binding drug with applications in treating Pneumocystis carinii infections (Laughton et al., 1995).
    • A N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative shows promise as a therapeutic agent with potential anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda et al., 2022).
  • Molecular and Cellular Biology Research :

    • Studies on furamidine analogues, related to N-(2,4-dimethoxyphenyl)tetrahydro-2-furancarboxamide, show their differential distribution in tumor cells and have implications in understanding drug-cell interactions (Lansiaux et al., 2002).
  • Electrochemistry and Material Science :

    • The synthesis of compounds like 2,5-dimethoxy-2,5-dihydrofuran, using methodologies that could potentially apply to N-(2,4-dimethoxyphenyl)tetrahydro-2-furancarboxamide, opens up applications in electrochemistry and the development of new materials (Horii et al., 2005).

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-16-9-5-6-10(12(8-9)17-2)14-13(15)11-4-3-7-18-11/h5-6,8,11H,3-4,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOYTQHKFPCKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CCCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101329913
Record name N-(2,4-dimethoxyphenyl)oxolane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641338
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

544449-99-2
Record name N-(2,4-dimethoxyphenyl)oxolane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.